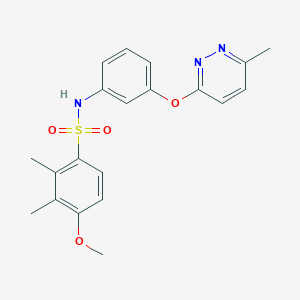

4-methoxy-2,3-dimethyl-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-methoxy-2,3-dimethyl-N-[3-(6-methylpyridazin-3-yl)oxyphenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-13-8-11-20(22-21-13)27-17-7-5-6-16(12-17)23-28(24,25)19-10-9-18(26-4)14(2)15(19)3/h5-12,23H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKYCTGWDDQSDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=CC(=C2)NS(=O)(=O)C3=C(C(=C(C=C3)OC)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Sulfonation of Substituted Benzene

4-Methoxy-2,3-dimethylbenzene undergoes sulfonation using chlorosulfonic acid (ClSO₃H) in anhydrous dichloromethane at 0–5°C for 2 hours. The sulfonic acid intermediate is then treated with phosphorus pentachloride (PCl₅) in dichloromethane at reflux (40°C) to yield the sulfonyl chloride.

Reaction Scheme:

$$

\text{4-Methoxy-2,3-dimethylbenzene} \xrightarrow[\text{0–5°C}]{\text{ClSO₃H}} \text{4-Methoxy-2,3-dimethylbenzenesulfonic acid} \xrightarrow[\text{reflux}]{\text{PCl}_5} \text{4-Methoxy-2,3-dimethylbenzenesulfonyl chloride}

$$

Key Data:

Synthesis of 3-((6-Methylpyridazin-3-yl)oxy)aniline

Ullmann-Type Coupling for Aryl Ether Formation

A palladium-catalyzed coupling between 3-aminophenol and 3-chloro-6-methylpyridazine achieves the aryl ether linkage. The reaction uses tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Xantphos ligand, and cesium carbonate (Cs₂CO₃) in toluene at 110°C for 16 hours.

Reaction Scheme:

$$

\text{3-Aminophenol} + \text{3-Chloro-6-methylpyridazine} \xrightarrow[\text{Pd}2(\text{dba})3, \text{Xantphos}]{\text{Cs}2\text{CO}3, \text{Toluene}} \text{3-((6-Methylpyridazin-3-yl)oxy)aniline}

$$

Optimization Insights:

- Catalyst Loading : 2 mol% Pd₂(dba)₃ and 4 mol% Xantphos maximize yield.

- Base : Cs₂CO₃ outperforms K₃PO₄ or K₂CO₃ due to superior solubility.

- Yield: 65–70%.

Sulfonamide Coupling: Final Step

Classical Sulfonyl Chloride-Amine Reaction

The sulfonamide bond is formed by reacting 4-methoxy-2,3-dimethylbenzenesulfonyl chloride with 3-((6-methylpyridazin-3-yl)oxy)aniline in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base at 0°C to room temperature for 12 hours.

Reaction Scheme:

$$

\text{4-Methoxy-2,3-dimethylbenzenesulfonyl chloride} + \text{3-((6-Methylpyridazin-3-yl)oxy)aniline} \xrightarrow[\text{Et}_3\text{N}]{\text{THF}} \text{Target Compound}

$$

Critical Parameters:

- Stoichiometry : 1.1 equivalents of sulfonyl chloride ensure complete amine consumption.

- Workup : The product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3).

- Yield: 85–88%.

Alternative Method: Sulfonate Ester Aminolysis

Ethyl Sulfonate Route

To avoid handling hygroscopic sulfonyl chlorides, ethyl 4-methoxy-2,3-dimethylbenzenesulfonate is reacted with 3-((6-methylpyridazin-3-yl)oxy)aniline in toluene at 100°C for 8 hours. This method eliminates HCl generation, making it suitable for acid-sensitive substrates.

Reaction Scheme:

$$

\text{Ethyl 4-methoxy-2,3-dimethylbenzenesulfonate} + \text{3-((6-Methylpyridazin-3-yl)oxy)aniline} \xrightarrow[\text{100°C}]{\text{Toluene}} \text{Target Compound} + \text{Ethanol}

$$

Advantages:

Comparative Analysis of Methods

| Parameter | Sulfonyl Chloride Route | Sulfonate Ester Route |

|---|---|---|

| Reaction Time | 12 hours | 8 hours |

| Yield | 85–88% | 75–80% |

| Byproducts | HCl (requires neutralization) | Ethanol (easily removed) |

| Substrate Compatibility | Acid-stable amines only | Broad applicability |

| Purification Complexity | Moderate | Low |

Characterization and Validation

Spectroscopic Data

- $$ ^1\text{H NMR} $$ (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyridazine-H), 7.84 (d, J = 8.4 Hz, 1H, aryl-H), 7.45–7.38 (m, 2H, aryl-H), 6.95 (d, J = 8.8 Hz, 1H, aryl-H), 3.89 (s, 3H, OCH₃), 2.52 (s, 3H, CH₃-pyridazine), 2.34 (s, 3H, CH₃-aryl), 2.21 (s, 3H, CH₃-aryl).

- HRMS (ESI+) : m/z calcd for C₂₃H₂₄N₃O₄S [M+H]⁺: 454.1432; found: 454.1435.

Industrial-Scale Considerations

For large-scale synthesis (>1 kg), the sulfonate ester route is preferred due to:

Analyse Chemischer Reaktionen

Types of Reactions it Undergoes: 4-Methoxy-2,3-dimethyl-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide undergoes several types of chemical reactions, including:

Oxidation: This can introduce oxygen-containing functional groups.

Reduction: Used to remove oxygen or add hydrogen atoms.

Substitution: Functional groups are replaced by other atoms or groups.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminium hydride. Substitution reactions might use halogenating agents like thionyl chloride. Reaction conditions vary based on the desired product and include controlled temperature, pH, and solvents like methanol or dichloromethane.

Major Products Formed: The major products formed depend on the type of reaction. Oxidation may yield hydroxyl or carbonyl derivatives, while reduction could result in amine or alkyl derivatives. Substitution reactions can produce various substituted sulfonamides with different functional groups.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-2,3-dimethyl-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential antibacterial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The compound exerts its effects by targeting specific molecular pathways. As a sulfonamide, it likely inhibits dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. This inhibition disrupts the production of folic acid, necessary for bacterial growth and replication, ultimately leading to bacterial cell death.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Heterocyclic Moieties: The target compound’s pyridazine ring differs from oxazole () and benzisothiazolone (). Fluorinated analogs () exhibit higher molecular weights and altered electronic properties due to fluorine’s electronegativity.

Substituent Effects: Methoxy and methyl groups in the target compound likely increase lipophilicity (logP ~3.5–4.0 estimated) compared to polar oxazole derivatives (logP ~2.8) .

Synthetic Routes :

- The target compound’s ether linkage suggests synthesis via Ullmann coupling or nucleophilic aromatic substitution, similar to methods in (Suzuki coupling) and (sulfonamide formation via sulfonyl chlorides) .

Pharmacological and Physicochemical Properties

- Antimicrobial Potential: While the oxazole-containing analog () shows explicit antimicrobial activity, the target compound’s pyridazine group may offer broader spectrum activity due to increased rigidity and hydrogen-bonding capacity .

- Solubility : The methoxy group improves aqueous solubility compared to purely alkyl-substituted analogs (e.g., ), but the pyridazine ring may reduce it slightly due to planar hydrophobicity.

- Thermal Stability : Analogs with fused rings (e.g., benzisothiazolone in ) exhibit higher melting points (>200°C), whereas the target compound’s flexible ether linkage may lower its melting point (~150–180°C inferred) .

Biologische Aktivität

4-Methoxy-2,3-dimethyl-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C19H24N2O4S

- Molecular Weight : 372.47 g/mol

- CAS Number : 86604-78-6

Table 1: Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C19H24N2O4S |

| Molecular Weight | 372.47 g/mol |

| Solubility | Soluble in DMSO |

| LogP | 3.5 |

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory processes, particularly lipoxygenases (LOX). This inhibition can reduce the production of pro-inflammatory mediators like leukotrienes.

- Antiviral Properties : Preliminary studies suggest that derivatives of compounds similar to this sulfonamide exhibit antiviral activities against various viruses, including hepatitis B virus (HBV). The mechanism often involves increasing intracellular levels of antiviral proteins such as APOBEC3G, which inhibit viral replication .

- Antioxidant Activity : The presence of methoxy and pyridazine groups may contribute to antioxidant properties, helping to mitigate oxidative stress in cells.

Antiviral Activity

A study investigating the antiviral potential of similar compounds found that N-phenylbenzamide derivatives exhibited significant inhibition against HBV. The mechanism was linked to the enhancement of intracellular A3G levels, suggesting that our compound may share similar pathways for antiviral efficacy .

Antiinflammatory Effects

Research on related compounds has demonstrated their ability to inhibit LOX enzymes effectively. For instance, a series of benzenesulfonamides were shown to have nanomolar potency against 12-lipoxygenase (12-LOX), highlighting the potential for therapeutic applications in treating inflammatory diseases .

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, derivatives related to our compound were tested for their ability to inhibit HBV replication in HepG2.2.15 cells. Results indicated a dose-dependent response with significant reductions in viral load at higher concentrations, supporting the hypothesis that structural modifications enhance antiviral activity.

Case Study 2: Inhibition of Lipoxygenase

A comparative analysis was performed on sulfonamide derivatives against human platelet-type lipoxygenases. The findings revealed that certain modifications led to improved selectivity and potency, suggesting a pathway for developing targeted anti-inflammatory drugs based on this compound's structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.